2,5-Dichloro-2'-morpholinomethyl benzophenone
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Description
2,5-Dichloro-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 . The IUPAC name for this compound is (2,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-2’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The predicted boiling point of 2,5-Dichloro-2’-morpholinomethyl benzophenone is 503.6±50.0 °C and its predicted density is 1.302±0.06 g/cm3 . The pKa value is predicted to be 6.25±0.20 .Scientific Research Applications
Polymer Development
- High Molecular Weight Polymers : Synthesis of high molecular weight poly(2,5-benzophenone) derivatives, including 2,5-dichloro-2'-morpholinomethyl benzophenone, demonstrates their potential in creating organosoluble, non-crystalline polymers with high thermal stability. These polymers are useful for creating proton exchange membranes with sulfonated functionalities, enhancing their ion exchange and water absorption capacities, and proton conductivities (Ghassemi & Mcgrath, 2004).
Photophore Applications
- Photochemistry in Biological and Material Sciences : Benzophenone, including derivatives like this compound, are integral in photochemistry, especially in biological chemistry, bioorganic chemistry, and material science. They are known for their unique ability to form a biradicaloid triplet state that can abstract a hydrogen atom from C-H bonds, leading to covalent C-C bond formation. This property is exploited in various applications like binding site mapping, proteome profiling, and surface grafting (Dormán et al., 2016).
Chemical Synthesis
- Triblock Copolymers : The compound has been used in the synthesis of poly(2,5-benzophenone) containing coil-rod-coil triblock copolymers. This involves a methodology that leverages the macroinitiators synthesized from poly(2,5-dichlorobenzophenone) for the atom transfer radical polymerization of styrene, indicating its utility in creating diverse polymeric materials (Hagberg et al., 2004).
Environmental Applications
- Preconcentration of Thorium : A study demonstrates the use of 5,7-dichloroquinoline-8-ol modified benzophenone, a compound related to this compound, for the preconcentration of thorium. This showcases its potential utility in environmental monitoring and extraction processes (Preetha et al., 2002).
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPYDGSVUQVOEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643559 |
Source
|
Record name | (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-05-8 |
Source
|
Record name | (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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